molecular formula C20H16ClNO3 B1391787 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate CAS No. 1221792-91-1

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

Cat. No. B1391787
CAS RN: 1221792-91-1
M. Wt: 353.8 g/mol
InChI Key: LCBIVEAKBAMSHT-UHFFFAOYSA-N
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Description

“3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate” is a compound that belongs to the class of organic compounds known as benzoic acid esters . These are ester derivatives of benzoic acid. It contains an aromatic benzene ring, an ester group (-COOR), and an amine group (-NH2). The compound also contains a benzyloxy group (-OCH2C6H5) and a chlorine atom .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate” consists of a benzene ring substituted with an ester group, an amine group, a benzyloxy group, and a chlorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .

Scientific Research Applications

1. Antimicrobial Applications

Compounds synthesized from 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate have shown potential in antimicrobial activities. For example, synthesized quinazolines demonstrated antibacterial and antifungal effects against various microorganisms such as Escherichia coli and Staphylococcus aureus (Desai et al., 2007). Additionally, other studies on similar compounds have identified antimicrobial properties, particularly against mycobacterial species, thus offering potential applications in combating microbial infections (Tengler et al., 2013).

2. Supramolecular Assembly and Shape Control

Research on monodendrons based on methyl 3,4,5-trihydroxybenzoate, which shares structural similarities with 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, has shown the ability of these compounds to self-assemble into supramolecular structures. This research is significant in understanding the mechanisms of shape control in dendrimers, which has applications in nanotechnology and material sciences (Percec et al., 1998).

3. Drug Design and Development

Studies involving similar benzoate derivatives have contributed to the development of new drugs. For example, the structural analysis of benzoate derivatives has been instrumental in the drug design of crizotinib, a potent inhibitor of certain kinases involved in cancer (Cui et al., 2011). This highlights the potential of 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate in medicinal chemistry and oncology research.

4. Luminescent and Magnetic Properties

The synthesis of lanthanide 4-benzyloxy benzoates, which are structurally related to 3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate, has been explored to test their photophysical properties. The findings indicate potential applications in materials science, especially in fields requiring luminescent and magnetic properties (Sivakumar et al., 2010).

Future Directions

The future directions for research on “3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve studying its reactivity with various reagents, exploring its potential biological activities, and developing new synthetic methods .

properties

IUPAC Name

(3-amino-5-chloro-2-phenylmethoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c21-16-11-17(22)19(24-13-14-7-3-1-4-8-14)18(12-16)25-20(23)15-9-5-2-6-10-15/h1-12H,13,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBIVEAKBAMSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205446
Record name Phenol, 3-amino-5-chloro-2-(phenylmethoxy)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate

CAS RN

1221792-91-1
Record name Phenol, 3-amino-5-chloro-2-(phenylmethoxy)-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-amino-5-chloro-2-(phenylmethoxy)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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